molecular formula C10H7Cl2NO B3032671 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole CAS No. 343374-64-1

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole

Cat. No.: B3032671
CAS No.: 343374-64-1
M. Wt: 228.07 g/mol
InChI Key: JKSRJLOJDZYJLA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole can be compared with other isoxazole derivatives, such as:

    Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.

    Muscimol: A psychoactive compound that acts as a GABA receptor agonist.

    Ibotenic Acid: A neurotoxin and psychoactive compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-6-9-5-10(14-13-9)7-1-3-8(12)4-2-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSRJLOJDZYJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363216
Record name 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343374-64-1
Record name 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole
Reactant of Route 2
3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole

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